3-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
3-(4-Chlorophenyl)-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by:
- A 3-(4-chlorophenyl) substituent on the pyrrolo[3,2-d]pyrimidine core.
- A 5-methyl group at the N5 position of the pyrrole ring.
- A 7-carboxamide group linked to a 4-methylphenyl moiety.
This compound belongs to a class of heterocycles studied for their antiproliferative and kinase-inhibitory properties, with structural modifications often targeting enzymatic recognition and pharmacokinetic optimization .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-12-3-7-14(8-4-12)23-19(27)16-11-25(2)18-17(16)24-21(29)26(20(18)28)15-9-5-13(22)6-10-15/h3-11H,1-2H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORURSHFDWSWEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Activity Comparisons
Key Observations:
- N5 Substitutions : Methyl (target compound) vs. toluenesulfonyl () groups impact metabolic stability and toxicity. Methyl groups may offer balanced pharmacokinetics, while bulkier substituents enhance MTD .
- 3-Position Aryl Groups : The 4-chlorophenyl group in the target compound likely occupies sterically favorable regions identified in CoMFA studies, akin to high-activity compounds like 20 (IC50 = 33 nM) .
- 7-Carboxamide Linkage : Compared to 7-amine derivatives (e.g., ’s compound 6), the carboxamide may improve solubility and target affinity .
Enzymatic Inhibition and Cytotoxicity
- Kinase Inhibition : Analogous oxygen-linked derivatives (e.g., compound 16, IC50 = 33 nM) outperform sulfur- or nitrogen-linked variants, suggesting the carboxamide’s oxygen in the target compound is advantageous .
- Cytotoxicity: Pyrrolo[3,2-d]pyrimidines generally exhibit lower cytotoxicity than thieno analogs (e.g., 6.0 μM vs. 0.32 μM in L1210 cells), positioning the target compound as a safer candidate .
Metabolic Stability and Toxicity
- N5 hydroxyalkyl substitutions enhance metabolic stability, while toluenesulfonyl groups increase MTD. The target’s N5-methyl group may offer intermediate stability with reduced synthetic complexity .
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